1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Overview
Description
1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C16H18N4O5S2 and its molecular weight is 410.46. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves multiple steps, typically beginning with the preparation of the thiophene and piperidine cores, followed by the incorporation of the oxadiazole and azetidine moieties. Specific reaction conditions would vary, but they often require the use of strong acids, bases, or catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: : Industrial production may involve scalable reactions with optimized conditions to ensure high yield and purity. Automation and continuous flow processes could be employed to achieve consistency and efficiency in producing the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions that modify its functional groups.
Reduction: : Similarly, reduction reactions can alter the compound’s structure, typically targeting the oxadiazole ring.
Substitution: : The presence of various functional groups allows for substitution reactions, which could replace atoms or groups within the molecule.
Common Reagents and Conditions: : Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases or acids for substitution reactions. The conditions would typically involve controlled temperatures and pressures to avoid decomposition.
Major Products Formed: : The major products would depend on the specific reactions. For example, oxidation might yield sulfone derivatives, while reduction could result in altered oxadiazole structures. Substitution reactions might produce a range of derivatives based on the introduced substituents.
Scientific Research Applications
Chemistry: : The compound's unique structure makes it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biological research, it might be used to study its effects on various biological pathways and as a potential pharmacophore for drug development.
Medicine: : Given its structural complexity, the compound might serve as a lead compound for developing new therapeutics, particularly in areas where its specific interactions with biological targets can be exploited.
Mechanism of Action
Molecular Targets and Pathways: : The compound could interact with specific enzymes or receptors, influencing particular biological pathways. Its mechanism might involve binding to active sites or modulating the activity of target proteins.
Comparison with Similar Compounds
Comparison: : Compared to other compounds with similar structures, 1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione might exhibit unique reactivity and biological activity due to the presence of its specific functional groups and the overall molecular architecture.
List of Similar Compounds
Compounds with oxadiazole rings.
Compounds with azetidine moieties.
Piperidine derivatives.
Thiophene-containing molecules.
Properties
IUPAC Name |
1-[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S2/c21-13-4-1-5-14(22)20(13)6-8-27(23,24)19-9-11(10-19)16-17-15(18-25-16)12-3-2-7-26-12/h2-3,7,11H,1,4-6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNIIMIUZBJPEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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